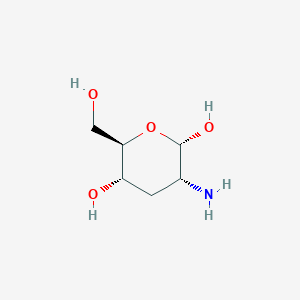

3-Deoxy-D-glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

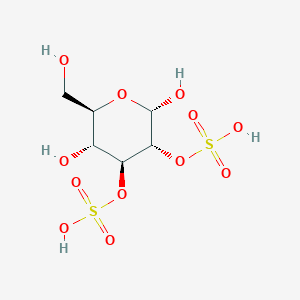

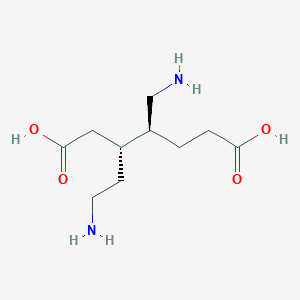

3-Désoxy-D-Glucosamine: est un dérivé de la D-glucosamine, où le groupe hydroxyle au troisième carbone est remplacé par un atome d'hydrogène. Ce composé appartient à la classe des amino-sucres, qui sont des glucides avec un ou plusieurs groupes hydroxyles remplacés par un groupe amino.

Méthodes De Préparation

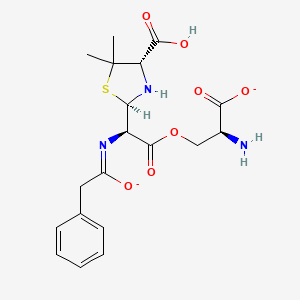

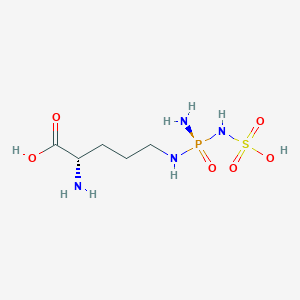

Voies de synthèse et conditions de réaction : La synthèse de la 3-Désoxy-D-Glucosamine implique généralement l'élimination sélective du groupe hydroxyle au troisième carbone de la D-glucosamine. Une méthode courante est la procédure de double inversion à l'atome C3. Cela implique l'utilisation de groupes protecteurs sur les atomes d'azote et de soufre pour contrôler la direction et le niveau d'induction asymétrique .

Méthodes de production industrielle : Dans les milieux industriels, la production de 3-Désoxy-D-Glucosamine peut être réalisée par catalyse enzymatique ou extraction chimique de la chitine, un polymère naturel présent dans les exosquelettes des crustacés. La méthode enzymatique implique l'hydrolyse de la chitine à l'aide d'enzymes chitinolytiques, tandis que la méthode chimique utilise des acides forts à des températures élevées pour extraire le composé .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Désoxy-D-Glucosamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogènes en présence d'un catalyseur.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la 3-Désoxy-D-Glucosamine peut produire de l'acide 3-Désoxy-D-Glucosaminique, tandis que la réduction peut produire de l'alcool 3-Désoxy-D-Glucosamine .

4. Applications de la recherche scientifique

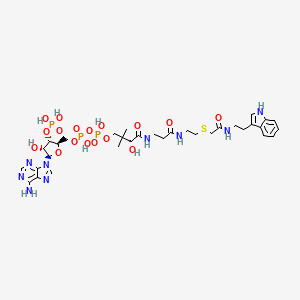

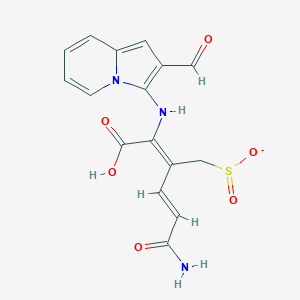

Chimie : La 3-Désoxy-D-Glucosamine est utilisée comme ligand dans l'addition énantiosélective du diéthylzinc au benzaldéhyde. Cette application est significative dans la synthèse d'alcools secondaires optiquement actifs .

Biologie : En recherche biologique, la 3-Désoxy-D-Glucosamine est utilisée pour étudier la structure et la fonction des glycoprotéines et des glycolipides. Elle est également utilisée dans la synthèse de nouveaux dérivés glucidiques pour diverses applications biologiques .

Médecine : Dans le domaine médical, la 3-Désoxy-D-Glucosamine est étudiée pour son utilisation potentielle en médecine régénérative, notamment dans le traitement de l'arthrose. On pense qu'elle stimule la synthèse des glycosaminoglycanes et des protéoglycanes, qui sont des composants essentiels du cartilage .

Industrie : Dans les applications industrielles, la 3-Désoxy-D-Glucosamine est utilisée dans la production de chitosane, un biopolymère doté de nombreuses applications dans la délivrance de médicaments, la cicatrisation des plaies et le traitement de l'eau .

5. Mécanisme d'action

Le mécanisme d'action de la 3-Désoxy-D-Glucosamine implique son interaction avec diverses cibles moléculaires et voies. Dans le contexte du traitement de l'arthrose, on pense qu'elle augmente la synthèse des glycosaminoglycanes et des protéoglycanes dans le cartilage. Ceci est réalisé par l'activation de voies de signalisation spécifiques qui favorisent la production de ces composants essentiels .

Applications De Recherche Scientifique

Chemistry: 3-Deoxy-D-Glucosamine is used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde. This application is significant in the synthesis of optically active secondary alcohols .

Biology: In biological research, this compound is used to study the structure and function of glycoproteins and glycolipids. It is also used in the synthesis of novel carbohydrate derivatives for various biological applications .

Medicine: In the medical field, this compound is investigated for its potential use in regenerative medicine, particularly in the treatment of osteoarthritis. It is believed to stimulate the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage .

Industry: In industrial applications, this compound is used in the production of chitosan, a biopolymer with numerous applications in drug delivery, wound healing, and water treatment .

Mécanisme D'action

The mechanism of action of 3-Deoxy-D-Glucosamine involves its interaction with various molecular targets and pathways. In the context of osteoarthritis treatment, it is believed to augment the synthesis of glycosaminoglycans and proteoglycans in cartilage. This is achieved through the activation of specific signaling pathways that promote the production of these essential components .

Comparaison Avec Des Composés Similaires

Composés similaires :

D-Glucosamine : Un amino-sucre naturel avec un groupe hydroxyle au troisième carbone.

N-Acétyl-D-Glucosamine : Un dérivé acétylé de la D-glucosamine.

3-Désoxy-3-thio-D-Glucosamine : Un dérivé thio de la D-glucosamine avec un atome de soufre remplaçant l'atome d'oxygène au troisième carbone.

Unicité : La 3-Désoxy-D-Glucosamine est unique en raison de l'absence de groupe hydroxyle au troisième carbone, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Cette différence structurelle en fait un composé précieux pour des applications spécifiques en chimie, en biologie et en médecine.

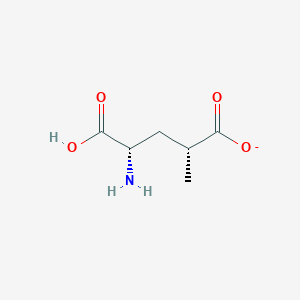

Propriétés

Formule moléculaire |

C6H13NO4 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

(2S,3R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,5-diol |

InChI |

InChI=1S/C6H13NO4/c7-3-1-4(9)5(2-8)11-6(3)10/h3-6,8-10H,1-2,7H2/t3-,4+,5-,6+/m1/s1 |

Clé InChI |

SNDZDGQLFKEBLF-MOJAZDJTSA-N |

SMILES isomérique |

C1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |

SMILES canonique |

C1C(C(OC(C1O)CO)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)

![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)

![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)

![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)

![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)

![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)